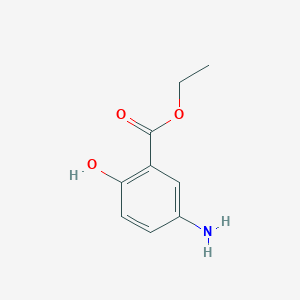

Ethyl 5-amino-2-hydroxybenzoate

Description

Contextualization within Aromatic Ester Chemistry and Substituted Benzoates

Ethyl 5-amino-2-hydroxybenzoate belongs to the class of aromatic esters, specifically a substituted benzoate (B1203000). This classification is pivotal to understanding its chemical behavior. The molecule incorporates a benzene (B151609) ring, an ester group (—COOCH₂CH₃), a hydroxyl group (—OH), and an amino group (—NH₂). The interplay of these functional groups, particularly their electronic and steric influences on the aromatic ring, dictates the compound's reactivity and its utility in synthesis.

The ester group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. Conversely, the amino and hydroxyl groups are strong activating, ortho-, para-directing groups. The presence of these opposing functionalities creates a unique electronic environment within the molecule, making it a substrate for a variety of chemical transformations.

Fundamental Role as a Versatile Chemical Synthon

A synthon, in the realm of organic synthesis, is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound is an exemplary chemical synthon due to the presence of multiple reactive sites. rdd.edu.iqfrontiersin.org The amino group can readily undergo diazotization, acylation, and alkylation reactions. The hydroxyl group can be alkylated or acylated. The aromatic ring itself is susceptible to electrophilic substitution, with the positions ortho and para to the activating amino and hydroxyl groups being particularly favored.

This multifunctionality allows for the strategic and controlled introduction of various substituents, leading to the generation of a diverse library of derivatives. For instance, the amino group can be converted into a wide array of other functional groups, paving the way for the synthesis of complex heterocyclic systems. rdd.edu.iqguilan.ac.ir

Overview of Key Research Areas and Trajectories

The versatility of this compound has propelled its use in several key areas of chemical research, most notably in medicinal chemistry and materials science.

In medicinal chemistry , this compound serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. mdpi.com Its structural motif is found in various pharmaceutical agents. Researchers have exploited its reactivity to create novel derivatives with potential therapeutic applications, including anti-inflammatory and anticancer agents. mdpi.com The ability to easily modify the core structure allows for the fine-tuning of pharmacological properties.

In the field of materials science , the aromatic nature and the presence of functional groups capable of hydrogen bonding and other intermolecular interactions make this compound and its derivatives attractive for the development of new materials. These can include polymers, dyes, and organic electronic materials. The potential for polymerization through the amino and hydroxyl groups, or by incorporating it into larger macromolecular structures, is an active area of investigation.

The synthesis of novel heterocyclic compounds from this compound is another significant research trajectory. rdd.edu.iqguilan.ac.ir Heterocycles are a cornerstone of many pharmaceuticals and functional materials. The inherent reactivity of the amino and hydroxyl groups, coupled with the aromatic ring, provides a facile entry into the synthesis of various fused and non-fused heterocyclic systems, such as benzothiazoles and pyrimidines. nih.govmdpi.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| CAS Number | 62773-65-3 | biosynth.com |

| Molecular Formula | C₉H₁₁NO₃ | biosynth.com |

| Molecular Weight | 181.19 g/mol | biosynth.com |

| Appearance | - | - |

| Melting Point | 40-43 °C | prepchem.com |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)N)O | biosynth.com |

The synthesis of this compound is typically achieved through the esterification of 5-amino-2-hydroxybenzoic acid. A common method involves refluxing the acid with absolute ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. prepchem.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCPYYOESKUODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Studies of Ethyl 5 Amino 2 Hydroxybenzoate

Established Synthetic Routes

The traditional synthesis of Ethyl 5-amino-2-hydroxybenzoate relies on several well-documented methods. These routes, while effective, often involve conditions and reagents that are being re-evaluated in the context of modern sustainable chemistry.

Esterification of 5-Amino-2-hydroxybenzoic Acid

A primary and direct method for preparing this compound is the esterification of 5-amino-2-hydroxybenzoic acid. prepchem.comiajpr.comsigmaaldrich.com This reaction typically involves treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. prepchem.comiajpr.com

A common procedure involves refluxing a mixture of 5-amino-2-hydroxybenzoic acid and absolute ethanol with concentrated sulfuric acid for an extended period. prepchem.com The reaction mixture is then concentrated, neutralized, and extracted to isolate the desired ester. prepchem.com The product can be further purified by recrystallization. prepchem.com

| Reactants | Reagents | Conditions | Yield | Reference |

| 5-Amino-2-hydroxybenzoic acid, Absolute ethanol | Concentrated sulfuric acid | Reflux for 48 hours under nitrogen | 21% | prepchem.com |

This Fischer-Speier esterification is a classic example of converting a carboxylic acid to its corresponding ester. youtube.com The process is a condensation reaction where water is eliminated. youtube.com

Reductive Pathways from Nitro-Substituted Aromatic Precursors

Another significant synthetic route involves the reduction of a nitro group on an aromatic precursor. This pathway often starts with a nitro-substituted benzoic acid or its ester.

One approach is the reduction of Ethyl 5-nitro-2-hydroxybenzoate. This can be achieved using various reducing agents. Catalytic hydrogenation, employing hydrogen gas with a palladium on carbon (Pd/C) or Raney Nickel catalyst, is a common method. Metallic reduction using iron or tin in the presence of hydrochloric acid (Fe/HCl or Sn/HCl) also effectively reduces the nitro group to an amine.

For instance, the synthesis can begin with 3-hydroxy-4-nitrobenzoic acid, which is first esterified to methyl 3-hydroxy-4-nitrobenzoate. nih.gov The nitro group of this intermediate is then reduced to an amino group using catalytic hydrogenation with a Pd/C catalyst. nih.gov Another method involves the reduction of methyl 3-methoxy-4-nitrobenzoate using tin(II) chloride (SnCl₂) in ethyl acetate (B1210297) and methanol. nih.gov

Multi-Step Conversions from Related Phenolic and Aminobenzene Derivatives

This compound can also be synthesized through multi-step reaction sequences starting from other phenolic or aminobenzene compounds. These routes offer flexibility in precursor selection but may involve more complex procedures.

One potential starting material is p-aminophenol. google.com Through a Kolbe-Schmitt reaction, p-aminophenol can be carboxylated to form 2-hydroxy-5-aminobenzoic acid, which can then be esterified as described previously. google.com This carboxylation can be carried out using carbon dioxide in the presence of a catalytic carrier and a solid alkali like sodium carbonate or potassium hydroxide. google.com

Another multi-step approach could start from benzene (B151609) itself. A plausible, though potentially lengthy, sequence would involve nitration of benzene, followed by further functional group manipulations to introduce the hydroxyl and ester groups, and finally reduction of the nitro group. chegg.com

Development of Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of green chemistry principles and advanced catalytic systems for the production of this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce waste, use less hazardous substances, and improve energy efficiency. In the context of synthesizing this compound, this translates to several key areas of research.

One area of focus is the use of greener solvents. While traditional methods often employ organic solvents, research is exploring the use of more benign alternatives, such as water. For example, some multi-component reactions for synthesizing related heterocyclic compounds have successfully utilized water as a solvent. mdpi.com

Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions that proceed with high selectivity and minimize byproduct formation are favored.

Catalytic Systems and Their Impact on Reaction Efficiency and Selectivity

The choice of catalyst is crucial in modern organic synthesis, significantly influencing reaction rates, yields, and selectivity. For the synthesis of this compound and its precursors, various catalytic systems are being investigated.

In the esterification of hydroxybenzoic acids, the use of non-quaternizable tertiary amines as catalysts in a homogeneous liquid phase has been explored as an alternative to strong mineral acids. google.com This can help to minimize side reactions such as the O-alkylation of the hydroxy group. google.com

For the reduction of nitro groups, while traditional metal catalysts like Pd/C are effective, research continues to find more active and selective catalysts that can operate under milder conditions. Photocatalytic systems have been mentioned as a way to increase the efficiency and selectivity of related reactions. biosynth.com

Furthermore, the development of polymer-assisted synthesis has shown promise for creating related pyrimidine (B1678525) derivatives. researchgate.net This approach involves anchoring the substrate to a solid support, which can simplify purification and allow for the use of excess reagents to drive the reaction to completion. researchgate.net

Investigations into Reaction Mechanisms and Kinetics of Formation

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of its parent carboxylic acid, 5-aminosalicylic acid, with ethanol in the presence of an acid catalyst. This section delves into the mechanistic pathways and the kinetic aspects that govern this transformation.

Reaction Scheme: HO(C₆H₃)(NH₂)COOH + CH₃CH₂OH ⇌ HO(C₆H₃)(NH₂)COOCH₂CH₃ + H₂O

The mechanism of this reaction proceeds through several key steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of 5-aminosalicylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The alcohol, in this case, ethanol, then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. Following the nucleophilic attack, a proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen by a base (such as a water molecule or the alcohol) regenerates the acid catalyst and yields the final ester product, this compound.

A crucial aspect in the esterification of 5-aminosalicylic acid is the presence of the basic amino group (-NH₂). This group can react with the acid catalyst, forming an ammonium (B1175870) salt. This necessitates the use of a stoichiometric amount of the acid catalyst to ensure that there is sufficient acid to both protonate the amino group and catalyze the esterification reaction effectively. researchgate.net

Mechanistic elucidation of the Fischer esterification has been supported by isotopic labeling studies. Experiments using ¹⁸O-labeled alcohol have demonstrated that the oxygen atom from the alcohol is incorporated into the ester, while the oxygen from the carboxylic acid's hydroxyl group is eliminated as water. pearson.comlibretexts.org This provides conclusive evidence for the described nucleophilic acyl substitution pathway.

The kinetics of the Fischer esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. The reaction is reversible, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, for instance, through azeotropic distillation. masterorganicchemistry.com

While specific kinetic data for the esterification of 5-aminosalicylic acid with ethanol is not extensively reported in the literature, studies on similar systems provide valuable insights. For instance, the acid-catalyzed esterification of salicylic (B10762653) acid with n-amyl alcohol has been studied, and the activation energy was determined to be 26.70 kJ/mol. dergipark.org.tr In another study focusing on the esterification of palm fatty acids with isopropanol, an activation energy of 64 kJ/mol was reported. ucr.ac.cr These values suggest that the activation energy for the esterification of 5-aminosalicylic acid with ethanol is likely to be in a similar range, characteristic of acid-catalyzed esterification reactions.

The rate of esterification is also influenced by the electronic nature of the substituents on the benzoic acid ring. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring of 5-aminosalicylic acid can influence the reactivity of the carboxylic acid group.

Below are interactive data tables summarizing the general mechanism and factors influencing the kinetics of Fischer-Speier esterification, which is the primary route for the formation of this compound.

Table 1: Mechanistic Steps of Fischer-Speier Esterification

| Step | Description |

| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | The alcohol (ethanol) acts as a nucleophile and attacks the protonated carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. |

| 5. Elimination of Water | A molecule of water is eliminated as a leaving group. |

| 6. Deprotonation | The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. |

Table 2: Factors Affecting the Kinetics of Formation

| Factor | Effect on Reaction Rate and Yield |

| Temperature | Increasing the temperature generally increases the reaction rate, but as the reaction is reversible, it may not significantly increase the equilibrium yield. |

| Catalyst Concentration | A higher concentration of the acid catalyst increases the rate of reaction. A stoichiometric amount is necessary due to the basic amino group. researchgate.net |

| Reactant Ratio | Using a large excess of ethanol shifts the equilibrium towards the formation of the ester, increasing the yield. masterorganicchemistry.com |

| Water Removal | Continuous removal of water as it is formed drives the equilibrium to the product side, leading to higher yields. |

| Substituents | The electronic effects of the amino and hydroxyl groups on the benzene ring can influence the reactivity of the carboxylic acid. |

Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies

Reactions Involving the Amino Group

The primary amino group (-NH2) on the aromatic ring is a key site for a variety of chemical modifications, including acylation, alkylation, diazotization, and condensation reactions.

N-Acylation and N-Alkylation Reactions

The nucleophilic nature of the amino group allows it to readily react with acylating and alkylating agents.

N-Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. This is typically achieved by reacting Ethyl 5-amino-2-hydroxybenzoate with acyl chlorides or anhydrides. For instance, acetylation with acetic anhydride (B1165640) is a common transformation. These reactions are often performed under conditions that favor the acylation of the more nucleophilic amino group over the hydroxyl group. The resulting N-acyl derivatives are important intermediates in the synthesis of various biologically active molecules. The synthesis of 5-acetamido-2-hydroxy benzoic acid and its derivatives from 5-amino-2-hydroxy benzoic acid through acetylation and N-acylation with reagents like benzoyl chloride has been demonstrated, highlighting the reactivity of the amino group in similar structures.

N-Alkylation introduces an alkyl group onto the amino group. This can be accomplished using alkyl halides, such as methyl iodide, often in the presence of a base to deprotonate the amine and enhance its nucleophilicity. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the reactants and the reaction conditions. For example, N-methylation of N-acyl and N-carbamoyl amino acids is commonly achieved using sodium hydride and methyl iodide. monash.edu While direct N-alkylation of the exocyclic primary amino group can be challenging to control, methods for the N-alkylation of the endocyclic nitrogen atom in related heterocyclic systems like 2-amino-1,3-benzothiazole have been reported. nih.gov

| Reaction Type | Reagent Example | Product Type |

| N-Acylation | Acetic Anhydride | N-Acetyl derivative |

| N-Alkylation | Methyl Iodide | N-Methyl derivative |

Diazotization and Subsequent Transformations

The aromatic amino group of this compound can be converted into a diazonium salt (-N2+) through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl). nih.gov

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations:

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (-Cl, -Br), cyano (-CN), and others, using the corresponding copper(I) salts (CuCl, CuBr, CuCN). francis-press.comnih.gov

Schiemann Reaction: Replacement of the diazonium group with fluorine (-F) can be achieved by treating the diazonium salt with fluoroboric acid (HBF4) followed by heating.

Hydrolysis: Heating the diazonium salt in water replaces the diazonium group with a hydroxyl group (-OH).

Azo Coupling: Diazonium salts can react with activated aromatic compounds (phenols, anilines) in azo coupling reactions to form highly colored azo compounds (dyes). francis-press.comarxiv.org This reaction is fundamental to the synthesis of a wide array of synthetic dyes.

| Diazonium Reaction | Reagent | Product Functional Group |

| Sandmeyer (Chlorination) | CuCl | -Cl |

| Sandmeyer (Bromination) | CuBr | -Br |

| Sandmeyer (Cyanation) | CuCN | -CN |

| Azo Coupling | Activated Aromatic Compound | -N=N-Ar |

Condensation Reactions

The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions typically occur under acidic or basic catalysis and involve the elimination of a water molecule. The formation of the carbon-nitrogen double bond (C=N) in Schiff bases is a crucial step in the synthesis of many heterocyclic compounds and molecules with interesting biological activities. nih.govnih.govamazonaws.comarid.my For instance, the synthesis of Schiff bases from ethyl 2-aminobenzoate (B8764639) and substituted aromatic aldehydes has been reported, demonstrating the utility of this reaction. amazonaws.com

Transformations at the Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key functional group that imparts specific reactivity to the molecule.

O-Alkylation and O-Acylation Reactions

Similar to the amino group, the hydroxyl group can be alkylated and acylated.

O-Alkylation involves the formation of an ether linkage. A common method for this is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. francis-press.comfrancis-press.com The choice of base is crucial; weaker bases like sodium carbonate can be used for phenolic hydroxyl groups due to their higher acidity compared to aliphatic alcohols. francis-press.com

O-Acylation leads to the formation of an ester. This can be achieved by reacting this compound with acyl chlorides or anhydrides, often in the presence of a base to activate the hydroxyl group. It is possible to selectively acylate the hydroxyl group in the presence of the amino group by first protecting the amine, for example, by protonation in an acidic medium.

| Reaction Type | Reagent Example | Product Functional Group |

| O-Alkylation | Ethyl Iodide | O-Ethyl ether |

| O-Acylation | Acetyl Chloride | O-Acetyl ester |

Hydrogen Bonding Interactions and Their Influence on Reactivity

The presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (both a donor and an acceptor), as well as the carbonyl of the ester group (an acceptor), allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent ethyl ester group, forming a stable six-membered ring structure. This interaction can influence the molecule's conformation and the acidity of the phenolic proton. Studies on similar molecules, like 2-hydroxy-benzamides, have shown the presence of strong intramolecular hydrogen bonds. researchgate.net The formation of an intramolecular hydrogen bond can decrease the reactivity of the involved functional groups. For example, the hydrogen-bonded hydroxyl group is less available for intermolecular reactions.

Intermolecular hydrogen bonding plays a significant role in the solid-state structure and the properties of the compound in solution. In the solid state, molecules of this compound can form extensive networks of hydrogen bonds, influencing their packing and crystal structure. In solution, the ability to form hydrogen bonds with solvent molecules can affect solubility and the reactivity of the functional groups. For instance, in protic solvents, intermolecular hydrogen bonds with the solvent can compete with intramolecular hydrogen bonds, potentially altering the molecule's conformation and reactivity. mdpi.com The study of amino alcohols has shown that the strength and preference for intramolecular hydrogen bonding are dependent on the length of the carbon chain separating the functional groups, with six-membered rings being particularly favorable. ustc.edu.cn

Ester Group Modifications

The ethyl ester group of this compound is susceptible to various modifications, enabling the synthesis of a diverse array of derivatives.

Hydrolysis and Transesterification Reactions

The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-amino-2-hydroxybenzoic acid. evitachem.comsigmaaldrich.com This reaction is a fundamental transformation, often employed as a preliminary step in the synthesis of more complex molecules.

Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl or aryl group, is another key modification. This reaction is typically carried out in the presence of an alcohol and a suitable catalyst. For instance, the transesterification of related p-hydroxybenzoate esters has been observed in the presence of alcohols like ethanol (B145695). nih.gov The efficiency of such reactions can be influenced by factors such as the concentration of the alcohol, pH, and temperature. nih.govbiosynth.com

Table 1: Examples of Ester Group Modification Reactions

| Reaction Type | Reactants | Products | Conditions |

| Hydrolysis | This compound, Water | 5-Amino-2-hydroxybenzoic acid | Acidic or Basic |

| Transesterification | This compound, Alcohol (e.g., Methanol) | Mthis compound | Acid or Base Catalyst |

Formation of Other Carboxylate Derivatives

Beyond hydrolysis and transesterification, the ester group can be converted into a variety of other carboxylate derivatives. These transformations typically involve the initial hydrolysis to the carboxylic acid, followed by reaction with appropriate reagents. For example, the carboxylic acid can be converted to an acid chloride, which can then react with amines to form amides or with alcohols to form different esters.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Conversely, the presence of these activating groups makes nucleophilic aromatic substitution more challenging, as the ring is already electron-rich. However, under specific conditions or with appropriate modifications to the molecule, such reactions may be possible. evitachem.com

Cyclization Reactions and Formation of Complex Heterocyclic Systems

The functional groups on this compound provide handles for intramolecular reactions, leading to the formation of various heterocyclic systems.

Construction of Benzoxepine (B8326511) Scaffolds

While direct synthesis of benzoxepine scaffolds from this compound is not extensively documented in the provided results, the strategic placement of the hydroxyl and a modifiable ester group suggests potential pathways. Intramolecular cyclization reactions, possibly after modification of the ester group to an appropriate side chain, could lead to the formation of a seven-membered oxepine ring fused to the benzene ring.

Synthesis of Benzo[d]thiazole Derivatives

This compound serves as a precursor for the synthesis of biologically relevant benzo[d]thiazole derivatives. nih.govacs.org A common method involves the reaction of aminophenol derivatives with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. nih.govacs.org This reaction leads to the formation of the thiazole (B1198619) ring fused to the benzene ring. The amino group at position 2 and the carboxylate group at position 6 of the resulting benzo[d]thiazole can be further modified to create a library of compounds with potential biological activities. nih.govnih.gov The hydroxyl group often requires protection during the cyclization process, with groups like tert-butyldimethylsilyl (TBDMS) being employed and subsequently removed. nih.govacs.org

Table 2: Synthesis of Benzo[d]thiazole Derivatives

| Starting Material | Reagents | Product | Key Transformation |

| Methyl 4-amino-3-hydroxybenzoate | KSCN, Br2, CH3COOH | Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate | Cyclization to form thiazole ring |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for delineating the structural framework of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides precise information about the chemical environment of protons within the molecule. The spectrum of Ethyl 5-amino-2-hydroxybenzoate, typically recorded in a solvent like DMSO-d6, reveals distinct signals for each type of proton. rsc.org

The aromatic region of the spectrum displays signals corresponding to the protons on the benzene (B151609) ring. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, indicative of the CH₂ and CH₃ protons, respectively. The protons of the amino (NH₂) and hydroxyl (OH) groups also produce distinct resonances. The coupling patterns (splitting of signals) observed in the spectrum are a result of the interactions between neighboring protons and provide valuable information about their relative positions. rsc.org

Detailed analysis of the chemical shifts and coupling constants allows for the unambiguous assignment of each proton to its specific location in the molecule.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. rsc.org

The carbonyl carbon of the ester group typically appears at a downfield chemical shift due to its deshielded environment. The carbon atoms of the benzene ring resonate in the aromatic region of the spectrum, and their specific chemical shifts are influenced by the attached functional groups (amino, hydroxyl, and ethyl ester). The two carbon atoms of the ethyl group also show characteristic signals in the upfield region of the spectrum. rsc.org

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

While specific 2D NMR data for this compound was not found in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming structural assignments. COSY experiments establish correlations between coupled protons, helping to trace the proton-proton connectivity throughout the molecule. HSQC experiments correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the types of bonds and functional groups present.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional moieties. jocpr.com

Key vibrational modes include the O-H stretching of the hydroxyl group, the N-H stretching of the amino group, the C=O stretching of the ester carbonyl group, and the C-O stretching of the ester linkage. The aromatic ring also gives rise to characteristic C-H and C=C stretching and bending vibrations. jocpr.com The precise positions of these bands can be influenced by factors such as hydrogen bonding.

FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|

Raman spectroscopy provides complementary information to FT-IR spectroscopy. jocpr.com While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. This often results in different selection rules, meaning that some vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy can provide further details about the vibrations of the aromatic ring and the carbon skeleton. nih.gov

Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing insights into its structure and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound, the molecular formula is C₉H₁₁NO₃. biosynth.com HRMS analysis would measure the exact mass of the molecular ion ([M]+, [M+H]+, or [M-H]-), which can then be compared to the calculated theoretical mass. The close correlation between the measured and theoretical exact mass serves as definitive confirmation of the compound's elemental composition.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Nominal Mass | 181 u |

| Monoisotopic Mass | 181.0739 g/mol |

| Molecular Weight | 181.19 g/mol biosynth.com |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Fragment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of a sample and analyzing its volatile components and fragmentation patterns. nih.gov

In the analysis of this compound, a sample would be injected into the GC system, where it is vaporized and passed through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. nih.gov There, it is ionized (typically by electron ionization), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum displays the relative abundance of these fragments, creating a unique chemical "fingerprint."

This technique is highly effective for:

Purity Assessment: The chromatogram will show a major peak for this compound and smaller peaks for any volatile impurities. Purity is often determined by the relative area of the main peak.

Structural Confirmation: The fragmentation pattern in the mass spectrum provides structural information that can confirm the identity of the compound. Key fragments for this compound would likely arise from the loss of the ethoxy group (-OCH₂CH₃) or the carboxyl group.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for establishing the complete three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The foundational data obtained from an SC-XRD experiment includes the fundamental parameters of the crystal lattice. These parameters define the size, shape, and symmetry of the unit cell, which is the basic repeating block of the crystal structure.

Table 2: Example Crystallographic Data for a Related Benzoate (B1203000) Compound

| Parameter | Value |

|---|---|

| Compound | ethyl 4-((2-hydroxybenzyl)amino)benzoate researchgate.net |

| Crystal System | Triclinic researchgate.net |

| Space Group | P1̅ researchgate.net |

| a (Å) | 7.5445 researchgate.net |

| b (Å) | 8.3326 researchgate.net |

| c (Å) | 12.4291 researchgate.net |

| α (°) | 94.468 researchgate.net |

| β (°) | 91.063 researchgate.net |

| γ (°) | 116.644 researchgate.net |

| Volume (ų) | 695.01 researchgate.net |

Elucidation of Molecular Conformation and Bond Geometries

Following the solution of the crystal structure, SC-XRD provides the precise coordinates of each atom in the unit cell. This information allows for the detailed calculation of all intramolecular features, including bond lengths, bond angles, and torsion angles. researchgate.net

This level of detail elucidates the exact conformation of the this compound molecule in the solid state. Key findings would include the planarity of the benzene ring, the orientation of the ethyl ester group relative to the ring, and the precise geometry of the amino and hydroxyl substituents. The experimental bond lengths and angles can be compared with standard values to reveal any structural strain or unusual electronic effects. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking) in the Solid State

SC-XRD analysis is uniquely capable of mapping the network of intermolecular forces that stabilize the crystal lattice. These non-covalent interactions dictate how molecules pack together in the solid state.

For this compound, the primary intermolecular interactions would be hydrogen bonds, given the presence of multiple donor and acceptor sites. evitachem.com

Hydrogen Bond Donors: The hydroxyl (-OH) group and the amino (-NH₂) group.

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl and carbonyl groups, and the nitrogen atom of the amino group.

The analysis would reveal a detailed hydrogen-bonding network, likely involving interactions between the amino group of one molecule and the carbonyl or hydroxyl group of a neighboring molecule. evitachem.commdpi.com Furthermore, the planar aromatic rings of the molecules could facilitate stabilizing π-π stacking interactions, where the electron-rich π systems of adjacent rings align.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides critical insights into the energy levels of electrons in a molecule and the processes that occur upon excitation with light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. The UV-Vis spectrum of a compound is characterized by the wavelengths of maximum absorbance (λmax) and the intensity of the absorption, often expressed as the molar absorptivity (ε). These parameters are directly related to the types of electronic transitions occurring within the molecule, primarily π → π* and n → π* transitions in aromatic compounds like this compound.

For the related isomer, ethyl 4-aminobenzoate (B8803810), absorption maxima have been reported, which can serve as a point of comparison. researchgate.net However, the different substitution pattern in this compound (meta-position of the amino group relative to the ester, and ortho-position of the hydroxyl group) will lead to a unique electronic distribution and thus a distinct UV-Vis spectrum.

A summary of expected and comparative UV-Vis data is presented in the table below. It is important to note that the values for this compound are predictive and require experimental verification.

| Compound Name | Solvent | Predicted/Reported λmax (nm) | Notes |

| This compound | Common organic solvents | Predicted to be in the range of 290-330 nm | Prediction based on substituent effects on the benzene chromophore. |

| Ethyl 4-aminobenzoate | Water | ~310 | Reported data for comparison of an isomer. researchgate.net |

This table is for illustrative purposes and includes predicted values based on chemical principles, alongside reported data for a related isomer.

Further research through experimental measurements or theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), would be necessary to determine the precise λmax values and molar absorptivity for this compound. researchgate.net Such studies would elucidate the specific energies of the electronic transitions and provide a quantitative measure of its optical transparency in different spectral regions.

Fluorescence spectroscopy is a powerful technique used to study the emission of light from a substance that has absorbed light. This phenomenon, known as luminescence, occurs when a molecule in an excited electronic state returns to its ground state by emitting a photon. The fluorescence spectrum provides information about the emission wavelengths, the fluorescence intensity, and the fluorescence quantum yield (the ratio of photons emitted to photons absorbed).

The luminescent properties of this compound are not well-documented in the existing scientific literature. However, the presence of the aminobenzoate scaffold suggests that the compound may exhibit fluorescence. The efficiency and characteristics of this fluorescence would be highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity).

For comparison, studies on 5-aminosalicylic acid have explored its fluorescence in specific contexts, such as its interaction with human serum albumin, indicating that this class of molecules can be fluorescent. The fluorescence of the isomer ethyl 4-aminobenzoate has also been investigated, showing emission that is sensitive to its environment. researchgate.net

A predictive and comparative data table for the fluorescence properties is provided below. The values for this compound are hypothetical and await experimental confirmation.

| Compound Name | Excitation Wavelength (nm) | Predicted/Reported Emission λmax (nm) | Notes |

| This compound | ~320 (predicted) | Predicted to be in the range of 350-450 nm | Luminescent properties are not experimentally confirmed. |

| Ethyl 4-aminobenzoate | 300 | Varies with solvent environment | Reported data for comparison of an isomer. researchgate.net |

This table is for illustrative purposes and includes predicted values based on chemical principles, alongside reported data for a related isomer.

To fully characterize the luminescent properties of this compound, detailed experimental studies would be required. This would involve measuring its excitation and emission spectra in various solvents, determining its fluorescence quantum yield, and measuring its fluorescence lifetime. Such data would be invaluable for assessing its potential in applications such as fluorescent probes, sensors, or in materials science.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A typical DFT study on Ethyl 5-amino-2-hydroxybenzoate would involve the B3LYP functional with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for a variety of organic molecules.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

A conformational energy landscape analysis would also be performed to identify different stable conformers and the energy barriers between them. This is particularly relevant for the rotatable bonds in the ethyl ester group and the amino group. A Potential Energy Surface (PES) scan, systematically rotating key dihedral angles, would reveal the global minimum energy structure.

Table 1: Predicted Optimized Geometrical Parameters for a Hypothetical Stable Conformer of this compound (Illustrative) (Note: This table is illustrative as specific published data for this molecule is unavailable. The values are based on typical bond lengths and angles for similar functional groups.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C-N (amino) | ~1.40 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~119° - 121° |

| C-C-O (hydroxyl) | ~120° | |

| C-C-N (amino) | ~120° | |

| Dihedral Angle | C-C-O-C (ester) | ~180° (for planarity) |

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical method. The Potential Energy Distribution (PED) analysis would be used to assign the calculated vibrational frequencies to specific modes of the molecule.

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative) (Note: This table is illustrative and based on characteristic frequencies for the functional groups present.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Hydroxyl | ~3500 - 3600 |

| N-H stretch (asymmetric) | Amino | ~3400 - 3500 |

| N-H stretch (symmetric) | Amino | ~3300 - 3400 |

| C-H stretch (aromatic) | Phenyl ring | ~3000 - 3100 |

| C-H stretch (aliphatic) | Ethyl group | ~2850 - 3000 |

| C=O stretch | Ester | ~1680 - 1710 |

| C-C stretch (aromatic) | Phenyl ring | ~1400 - 1600 |

| C-O stretch | Ester/Hydroxyl | ~1200 - 1300 |

| C-N stretch | Amino | ~1250 - 1350 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, particularly near the amino and hydroxyl groups, while the LUMO would likely be distributed over the carbonyl group of the ester and the aromatic ring.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: This table is illustrative. Values are typically in electron volts, eV.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -5.5 to -6.5 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | ~ 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the negative potential would be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amino group. The positive potential would be located around the hydrogen atoms of the amino and hydroxyl groups.

Ab Initio and Semi-Empirical Quantum Chemical Approaches

While DFT is a primary tool, other quantum chemical methods can provide further insights.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis would reveal significant hyperconjugative interactions, such as the delocalization of the lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic ring (n → π*), which contributes to the stability of the molecule. It would also quantify the intramolecular charge transfer from the electron-donating amino and hydroxyl groups to the electron-withdrawing ester group.

Table 4: Predicted Significant NBO Interactions for this compound (Illustrative) (Note: This table is illustrative. E(2) values are typically in kcal/mol.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C-C) (aromatic) | High | Resonance (electron donation from amino group) |

| LP(2) O (hydroxyl) | π(C-C) (aromatic) | Moderate | Resonance (electron donation from hydroxyl group) |

| π(C-C) (aromatic) | π*(C=O) (ester) | Moderate | Intramolecular charge transfer to ester group |

Calculation of Nonlinear Optical (NLO) Properties and Hyperpolarizability

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong external electric field.

Computational methods, particularly DFT, are instrumental in predicting the NLO properties of organic molecules. The presence of both electron-donating groups (the amino and hydroxyl groups) and an electron-withdrawing group (the ester carbonyl group) connected through a π-conjugated system in this compound suggests potential for a significant NLO response due to intramolecular charge transfer.

The standard computational approach involves:

Geometry Optimization: The molecule's structure is first optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP, which has been shown to be effective for a wide range of organic molecules. acs.org A suitable basis set, such as 6-311++G(d,p), is chosen to accurately describe the electron distribution. ekb.eg

Property Calculation: Using the optimized geometry, the components of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are calculated. These calculations are often performed using the same DFT method or more advanced, range-separated functionals like CAM-B3LYP, which can provide more accurate results for charge-transfer systems and NLO properties. tandfonline.comworldscientific.comnih.gov

The key parameters derived from these calculations include the total static first hyperpolarizability (β₀), which is a measure of the intrinsic NLO activity of the molecule. A larger β₀ value indicates a stronger NLO response. For this compound, the interplay between the electron-donating -NH₂ and -OH groups and the electron-accepting -COOC₂H₅ group is expected to be a key determinant of its hyperpolarizability. While specific calculated values for this compound are not available in published literature, the table below illustrates the typical data generated from such a computational study.

| Parameter | Description | Typical Units | Calculated Value |

|---|---|---|---|

| μ | Dipole Moment | Debye | Data not available in literature |

| α₀ | Isotropic Polarizability | a.u. | Data not available in literature |

| Δα | Anisotropy of Polarizability | a.u. | Data not available in literature |

| β₀ | First Hyperpolarizability | a.u. | Data not available in literature |

Thermodynamic Parameters and Stability Assessment

Computational chemistry is also employed to determine the thermodynamic parameters of a molecule, which are crucial for understanding its stability and reactivity. By performing frequency calculations on the optimized geometry of this compound, key thermodynamic properties can be predicted.

The methodology involves:

Frequency Analysis: Following geometry optimization using a method like DFT (e.g., B3LYP/6-31G(d,p)), vibrational frequency calculations are performed. acs.org The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. acs.org

Parameter Extraction: From the results of the frequency analysis, thermodynamic quantities such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) are calculated at a standard temperature and pressure (typically 298.15 K and 1 atm).

These parameters are vital for assessing the molecule's stability. For instance, the Gibbs free energy of formation indicates the spontaneity of the molecule's formation from its constituent elements. Comparing the thermodynamic parameters of different isomers or conformers can reveal the most stable form of the molecule. Studies on related benzoic acid derivatives have successfully used these methods to correlate structure with stability and reactivity. researchgate.netnih.gov

Although specific thermodynamic data for this compound are not found in the surveyed literature, the following table represents the kind of data that would be obtained from such a computational analysis.

| Parameter | Description | Typical Units | Calculated Value |

|---|---|---|---|

| Zero-point energy (ZPVE) | Vibrational energy at 0 K | kcal/mol | Data not available in literature |

| Enthalpy (H) | Total heat content | Hartree/particle | Data not available in literature |

| Gibbs Free Energy (G) | Energy available for doing useful work | Hartree/particle | Data not available in literature |

| Entropy (S) | Measure of disorder | cal/mol·K | Data not available in literature |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing a detailed view of conformational changes, interactions with solvent molecules, and aggregation phenomena. nih.gov

For a molecule like this compound, an MD simulation could be used to explore:

Solvation Effects: How the molecule interacts with solvent molecules (e.g., water or organic solvents), including the formation and dynamics of hydrogen bonds involving the -OH and -NH₂ groups.

Aggregation Behavior: Whether molecules of this compound tend to self-assemble or form clusters in solution, which can be driven by π-π stacking of the aromatic rings and intermolecular hydrogen bonding. nih.govrsc.org

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. The simulation proceeds by solving Newton's equations of motion for each atom, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time. Analysis of this trajectory provides insights into the dynamic properties of the system.

Currently, there are no specific MD simulation studies published for this compound. Such a study would be valuable for understanding its behavior in a condensed phase, which is essential for predicting its properties in real-world applications.

Applications in Advanced Chemical Disciplines and Materials Science

Development of Advanced Materials

The functional groups present in Ethyl 5-amino-2-hydroxybenzoate make it a promising candidate for the synthesis of a variety of advanced materials with tailored properties.

Design and Synthesis of Nonlinear Optical (NLO) Materials

While direct research on the nonlinear optical (NLO) properties of this compound is not extensively documented, the broader class of benzoate (B1203000) derivatives has shown significant promise in this area. For instance, single crystals of ethyl p-hydroxybenzoate (EPHB) have been investigated as a potential material for third-harmonic generation. researchgate.net Optically transparent single crystals of EPHB were successfully grown using the vertical Bridgman technique, and their third-order nonlinear optical properties were measured using the Z-scan technique. researchgate.net The study of related compounds like ethyl p-aminobenzoate also points to the potential of this molecular scaffold in NLO applications. biosynth.com The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (ester) groups in this compound suggests that it could possess a significant molecular hyperpolarizability, a key requirement for second-order NLO materials. Further research into the crystal engineering of this compound could unlock its potential for applications in photonics and optoelectronics.

Exploration in Liquid Crystal Technology

The application of this compound in liquid crystal technology is an emerging area of interest. Although specific studies on this compound are limited, related benzoate structures are known to be components of liquid crystalline materials. For example, certain fluorinated hydroxybenzoate derivatives have been incorporated into liquid crystal compounds. epo.org The rod-like shape of the this compound molecule, combined with its polar functional groups, could enable it to exhibit mesogenic properties or be used as a dopant to modify the properties of liquid crystal phases. The potential for hydrogen bonding through its amino and hydroxyl groups could also influence the self-assembly and thermal behavior of liquid crystalline systems.

Integration into Polymer Science for Functional Polymers

This compound is recognized as a monomer for polymer science. bldpharm.com The presence of the primary amine and hydroxyl groups allows it to be incorporated into various polymer backbones through techniques like polycondensation. This can lead to the formation of functional polymers such as polyamides, polyesters, or polyurethanes with specific properties endowed by the benzoate moiety. These properties could include thermal stability, specific optical characteristics, or the ability to chelate metal ions, opening up applications in high-performance plastics, coatings, and functional membranes.

Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which involve non-covalent interactions, are central to the organization of molecules into well-defined structures. researchgate.net The functional groups on this compound, particularly the amino and hydroxyl groups, are capable of forming strong hydrogen bonds. This suggests a high potential for the molecule to participate in self-assembly processes, leading to the formation of supramolecular architectures such as tapes, sheets, or more complex three-dimensional networks. While specific studies on the self-assembly of this compound are not yet prevalent, the understanding of hydrogen bonding motifs in similar crystalline structures provides a foundation for future exploration in this area.

Aggregation-Induced Emission Studies

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. magtech.com.cn This effect has significant applications in optoelectronics, biomedical imaging, and chemical sensing. researchgate.netmagtech.com.cn this compound has been identified as an organic monomer with potential for aggregation-induced emission. bldpharm.com In dilute solutions, molecules with AIE properties often have rotatable parts that lead to non-radiative decay pathways. In the aggregated state, the restriction of these intramolecular motions can block the non-radiative channels, leading to a significant enhancement of fluorescence. sigmaaldrich.com The investigation into the AIE properties of this compound and its derivatives could lead to the development of novel fluorescent probes and solid-state lighting materials. The photophysical properties of cyanostilbene derivatives, which also exhibit AIE, have been studied in depth, providing a framework for similar investigations into benzoate-based AIEgens. mdpi.com

Coordination Chemistry and Metal Complexation

The amino and hydroxyl groups of this compound, along with the carbonyl oxygen of the ester group, provide potential coordination sites for metal ions. While direct studies on the metal complexes of this compound are not widely available, extensive research has been conducted on the coordination chemistry of Schiff bases derived from similar molecules.

Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. The amino group of this compound can react with aldehydes, such as salicylaldehyde (B1680747), to form a Schiff base ligand. These ligands can then coordinate with various transition metal ions to form stable complexes. researchgate.net For example, Schiff bases derived from 3-aminobenzoic acid and salicylaldehyde have been shown to form complexes with Cu(II), Ni(II), Cr(III), Cd(II), Mn(II), Co(II), and Zn(II). researchgate.net Spectroscopic and magnetic studies of these complexes have revealed different coordination geometries, including tetrahedral and octahedral. researchgate.net

Similarly, Schiff bases derived from 2-hydroxybenzaldehyde and aminophenols form complexes with Cu(II), where the ligand can act as a tridentate donor. nih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. mdpi.comresearchgate.net Given these precedents, it is highly probable that Schiff bases of this compound would form stable complexes with a range of metal ions, potentially leading to materials with interesting magnetic, optical, or catalytic properties. The characterization of such complexes would typically involve techniques like IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction.

Ligand Design and Synthesis for Transition Metal Ions

The presence of amino and hydroxyl groups in ortho and para positions to the ethyl ester group makes this compound an excellent precursor for designing and synthesizing ligands for transition metal ions. These functional groups can be readily modified to create Schiff bases, azo compounds, and other derivatives capable of chelating with metal ions.

The synthesis of such ligands often involves the condensation of the amino group of this compound with aldehydes or ketones to form Schiff base ligands. For instance, reaction with salicylaldehyde can produce a tridentate ligand that can coordinate with various transition metals. Similarly, the amino group can be diazotized and coupled with other aromatic compounds to create azo-based ligands. These synthetic routes offer a straightforward approach to a diverse library of ligands with varying steric and electronic properties, which in turn influences the properties of the resulting metal complexes.

Structural Analysis of Metal Chelates and Their Coordination Modes

The metal chelates formed from ligands derived from this compound exhibit diverse coordination modes and geometries. The specific coordination is influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. Common coordination modes include monodentate, bidentate, and bridging.

Studies on Complex Stability and Ligand Field Effects

The stability of metal complexes derived from this compound is a critical factor for their potential applications. The stability of these complexes is often evaluated by determining their stability constants, which quantify the equilibrium between the free metal ion and the complex. Potentiometric titration is a common method used to determine these constants. The Irving-Williams series, which predicts the relative stabilities of high-spin octahedral complexes of first-row transition metals, is often referenced in these studies. core.ac.uk

Ligand field theory is employed to understand the electronic structure and properties of these transition metal complexes. The ligands create a crystal field that splits the d-orbitals of the metal ion into different energy levels. The magnitude of this splitting, known as the ligand field splitting parameter (Δ), influences the color, magnetic properties, and reactivity of the complex. UV-Visible spectroscopy is a key technique for probing these electronic transitions and determining the ligand field parameters.

Table 1: Stability Constants of Transition Metal Complexes

| Metal Ion | Ligand Type | Log K1 | Log K2 | Reference |

| Cu(II) | Propiophenone derivative | - | - | core.ac.uk |

| Ni(II) | Propiophenone derivative | - | - | core.ac.uk |

| Co(II) | Propiophenone derivative | - | - | core.ac.uk |

| Zn(II) | Propiophenone derivative | - | - | core.ac.uk |

| Mn(II) | Propiophenone derivative | - | - | core.ac.uk |

Note: This table is illustrative. Specific values for complexes of this compound derivatives would require dedicated experimental studies.

Role in Catalysis

The versatile chemical nature of this compound and its derivatives extends to the field of catalysis, where they can act as precursors to catalysts, components of catalytic systems, or as reagents in specific transformations.

Precursor for Heterogeneous and Homogeneous Catalysts

This compound can be utilized as a starting material for the synthesis of both heterogeneous and homogeneous catalysts. By immobilizing the corresponding metal complexes onto solid supports such as silica (B1680970), alumina, or polymers, heterogeneous catalysts can be prepared. These supported catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recycling.

For homogeneous catalysis, soluble metal complexes of ligands derived from this compound can be directly employed in solution-phase reactions. The tunability of the ligand structure allows for the fine-tuning of the catalyst's activity and selectivity for a specific chemical transformation.

Component in Ionic Liquid-Based Catalytic Systems

Ionic liquids (ILs) have emerged as green and designer solvents for various chemical processes, including catalysis. Amino acid-based ionic liquids, in particular, have shown promise in catalysis. mdpi.com this compound, with its amino and carboxylic acid functionalities (after hydrolysis of the ester), can be a component in the synthesis of task-specific ionic liquids. These functionalized ionic liquids can act as both the solvent and the catalyst, or as a support for a metal catalyst, in what are known as supported ionic liquid phase (SILP) or supported ionic liquid catalysis (SILC) systems. nih.gov Such systems can enhance catalyst stability and facilitate product separation. nih.gov

Participation in Specific Organic Transformations as a Reagent

Beyond its role in forming catalysts, this compound can also participate directly as a reagent in certain organic transformations. For example, the amino group can be a key functional group in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The presence of the hydroxyl and ester groups can also influence the reactivity and outcome of such transformations.

Strategic Building Block in Complex Organic Synthesis

This compound is a valued building block in organic synthesis due to its trifunctional nature, possessing an aromatic amine, a hydroxyl group, and an ethyl ester. This unique combination of reactive sites allows for its strategic incorporation into a wide array of complex molecular architectures. Its utility spans from being a key intermediate in the multi-step total synthesis of intricate natural products to serving as a versatile precursor for the construction of advanced chemical scaffolds and frameworks with significant applications in medicinal chemistry and materials science.

Intermediate for Multi-Step Total Synthesis

The strategic placement of amino, hydroxyl, and ester functionalities on the benzene (B151609) ring makes this compound an attractive starting material or intermediate in the total synthesis of complex bioactive molecules. Although a direct, step-by-step total synthesis of a major natural product originating from this specific ester is not extensively documented in readily available literature, its structural motifs are present in various complex natural products. Synthetic chemists can envision its use in constructing key fragments of larger molecules through sequential and regioselective manipulation of its functional groups.

The amino group can be readily diazotized and converted into a variety of other substituents, or it can participate in condensation and coupling reactions. The hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation, providing a handle for further carbon-carbon bond formation. The ester group can be hydrolyzed, reduced, or converted into other functionalities like amides. This inherent reactivity allows for a high degree of molecular diversification from a single, readily accessible starting material.

For instance, the core structure is related to the aminobenzoate moieties found in certain classes of natural products. While a close analogue, 5-aminosalicylic acid, is a well-known compound, the ethyl ester provides different solubility and reactivity profiles, which can be advantageous in specific synthetic sequences. nih.govsigmaaldrich.com The synthesis of complex molecules often involves the piecing together of several key fragments, and this compound is an ideal candidate for the synthesis of such fragments that require a substituted aromatic core.

Table 1: Potential Applications of this compound as a Total Synthesis Intermediate

| Functional Group | Potential Transformation | Relevance in Total Synthesis |

| Amino Group | Diazotization, Sandmeyer reaction, Buchwald-Hartwig amination | Introduction of a wide range of substituents (halogens, cyano, etc.) or formation of C-N bonds to build complex nitrogen-containing heterocycles. |

| Hydroxyl Group | O-alkylation, O-acylation, directing group for metallation | Protection or elaboration to form ethers and esters present in natural products. Enables regioselective functionalization of the aromatic ring. |

| Ethyl Ester | Hydrolysis, reduction to alcohol, amidation | Conversion to a carboxylic acid for further coupling reactions, reduction to a primary alcohol for building side chains, or formation of amides to link to other molecular fragments. |

| Aromatic Ring | Electrophilic aromatic substitution, nucleophilic aromatic substitution | Further functionalization of the core structure to match the substitution pattern of the target natural product. |

Precursor for Advanced Chemical Scaffolds and Frameworks

The utility of this compound as a precursor for advanced chemical scaffolds is well-established, particularly in the realm of medicinal chemistry and the development of novel materials. Its structure serves as a versatile template for the synthesis of a variety of heterocyclic systems and other complex frameworks.

One notable application is in the synthesis of benzo[d]thiazole derivatives. Benzo[d]thiazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules with a wide range of therapeutic properties, including anticancer, antibacterial, and antifungal activities. nih.gov A related compound, methyl 4-amino-2-hydroxybenzoate, has been successfully employed in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. nih.gov This synthesis pathway highlights how the aminophenol structure can be cyclized to form the thiazole (B1198619) ring, demonstrating a key strategy that is also applicable to this compound for the creation of diverse libraries of potentially bioactive compounds.

The general synthetic approach involves the reaction of the amino group with a thiocyanating agent, followed by intramolecular cyclization. The presence of the hydroxyl and ester groups on the benzothiazole (B30560) scaffold provides additional points for modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

Furthermore, the amino and hydroxyl groups of this compound are ideal functionalities for the construction of ligands for metal-organic frameworks (MOFs). dovepress.comrsc.org MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While specific examples utilizing this compound in MOF synthesis are not widespread, its structure possesses the necessary donor atoms (nitrogen and oxygen) to coordinate with metal centers. By modifying the ester group to a carboxylic acid, it can serve as a multitopic linker, leading to the formation of three-dimensional frameworks with potential applications in gas storage, catalysis, and drug delivery. dovepress.com The amino group can also be post-synthetically modified within the MOF structure to introduce further functionality.

Table 2: Examples of Advanced Chemical Scaffolds Derived from Aminosalicylate Precursors

| Scaffold Class | Synthetic Strategy | Potential Applications |

| Benzo[d]thiazoles | Reaction with thiocyanating agents followed by cyclization. nih.gov | Medicinal chemistry (anticancer, antimicrobial agents). nih.gov |

| Indole (B1671886) Derivatives | Fischer indole synthesis or other cyclization strategies involving the amino group and a suitable ketone or aldehyde. | Development of novel pharmaceuticals due to the prevalence of the indole core in bioactive molecules. |

| Pyrimidines | Condensation reactions of the amino group with 1,3-dicarbonyl compounds or their equivalents. mdpi.com | Synthesis of compounds with potential biological activities, as pyrimidines are key components of nucleic acids and many drugs. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Conversion of the ester to a carboxylic acid to act as a linker for coordination with metal ions. dovepress.comrsc.org | Gas storage, separation, catalysis, and drug delivery. dovepress.com |

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered and More Efficient Synthetic Pathways

The classical synthesis of Ethyl 5-amino-2-hydroxybenzoate typically involves the esterification of 5-aminosalicylic acid in the presence of an acid catalyst. One common method involves refluxing 5-aminosalicylic acid with absolute ethanol (B145695) and a few drops of concentrated sulfuric acid for an extended period. While effective, this pathway can be time-consuming and may require significant energy input.

Future research is poised to uncover more efficient and sustainable synthetic routes. This includes the exploration of:

Microwave-assisted synthesis: This technique has the potential to dramatically reduce reaction times and improve yields by enabling rapid and uniform heating.

Flow chemistry: Continuous flow reactors could offer superior control over reaction parameters, leading to higher purity products and easier scalability compared to batch processes.

Biocatalysis: The use of enzymes as catalysts could provide a greener alternative to traditional acid catalysts, operating under milder conditions and with high selectivity.

Furthermore, the development of novel synthetic methodologies for producing derivatives of this compound is a key area of interest. For instance, it serves as a precursor for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, through multi-step reactions involving the formation of a hydrazide intermediate.

Rational Design for Tailored Material Properties